Technical Guide: Discovery and Synthesis of PI3Kα/mTOR-IN-1
Technical Guide: Discovery and Synthesis of PI3Kα/mTOR-IN-1
The following technical guide details the discovery, synthesis, and pharmacological characterization of PI3Kα/mTOR-IN-1 (CAS No. 1013098-90-2), a potent dual inhibitor of Phosphoinositide 3-kinase alpha (PI3K
Executive Summary
PI3Kα/mTOR-IN-1 (Compound 1) is a synthetic small-molecule inhibitor designed to simultaneously target the ATP-binding clefts of PI3K
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Chemical Name: 2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
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CAS Registry Number: 1013098-90-2[1]
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Molecular Formula:
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Mechanism of Action: Dual ATP-competitive inhibition of PI3K
and mTOR (TORC1/TORC2).
Scientific Rationale & Signaling Pathway
The PI3K/Akt/mTOR pathway is the most frequently dysregulated signaling network in human cancer. Selective inhibition of mTORC1 (e.g., by rapalogs) often leads to the activation of PI3K/Akt via the loss of a negative feedback loop mediated by S6K1. Conversely, selective PI3K inhibition can result in incomplete pathway suppression.
PI3Kα/mTOR-IN-1 was developed to overcome this resistance mechanism by enforcing a "vertical blockade"—simultaneously extinguishing the signal at the upstream kinase (PI3K
Pathway Visualization
The following diagram illustrates the dual-node inhibition strategy.
Caption: Vertical blockade of the PI3K/Akt/mTOR pathway by PI3Kα/mTOR-IN-1, preventing S6K1-mediated feedback activation.
Chemical Synthesis
The synthesis of PI3Kα/mTOR-IN-1 is based on the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. This privileged heterocycle is synthesized via a convergent route, typically starting from a pyrimidine precursor, followed by a Heck reaction to close the pyridine ring, and a final Suzuki coupling to install the pyrazole moiety.
Retrosynthetic Analysis
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Target: 2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one.
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Disconnection 1 (C-C Bond): Suzuki coupling at C6.
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Disconnection 2 (Ring Closure): Intramolecular cyclization of an acrylate derivative.
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Starting Material: 5-bromo-2,4-dichloropyrimidine and cyclopentylamine.
Step-by-Step Synthesis Protocol
Note: This protocol is adapted from the methodologies described in Bioorganic & Medicinal Chemistry Letters (2012) and related patent literature for pyrido-pyrimidine cores.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Selective displacement of the C4-chloride with cyclopentylamine.
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Reagents: 5-Bromo-2,4-dichloropyrimidine, Cyclopentylamine, Triethylamine (Et
N), Ethanol (EtOH). -
Procedure:
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Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in EtOH at 0°C.
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Add cyclopentylamine (1.05 eq) and Et
N (1.5 eq) dropwise. -
Stir at ambient temperature for 2–4 hours. The C4 position is more reactive due to steric and electronic factors.
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Workup: Concentrate in vacuo, partition between water/ethyl acetate. Dry organic layer (
) and concentrate. -
Product: 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine .
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Step 2: Displacement of C2-Chloride
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Reagents: Ammonium hydroxide (
) or Ammonia in dioxane. -
Procedure:
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Treat the intermediate from Step 1 with excess ammonia in a sealed tube/autoclave at 80–100°C.
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Product: 2-amino-5-bromo-4-(cyclopentylamino)pyrimidine . (Note: The order of this step can vary; sometimes the C2-chloro is retained until later, but for this specific target, early amination is common).
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Step 3: Heck Coupling and Cyclization
Objective: Construction of the pyridinone ring.
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Reagents: Crotonic acid (or ethyl crotonate), Palladium(II) acetate (
), Tri-(o-tolyl)phosphine ( ), Triethylamine, DMF. -
Procedure:
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Combine the pyrimidine intermediate (1.0 eq) with crotonic acid (1.5 eq) in DMF.
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Add catalyst
(5 mol%) and ligand. -
Heat to 100°C for 12 hours. The reaction undergoes a Heck coupling followed by in situ intramolecular cyclization (lactamization) between the amino group and the carboxylic acid/ester.
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Product: 2-amino-8-cyclopentyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one .
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Step 4: Regioselective Bromination
Objective: Activation of the C6 position for the final coupling.
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Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.
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Procedure:
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Dissolve the core scaffold in ACN.
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Add NBS (1.1 eq) portion-wise at room temperature. The C6 position (alpha to the carbonyl) is the most electron-rich and accessible site.
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Stir for 1–2 hours.
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Product: 2-amino-6-bromo-8-cyclopentyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one .
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Step 5: Suzuki-Miyaura Cross-Coupling
Objective: Installation of the pyrazole moiety.
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Reagents: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (Boc-protected pyrazole boronate),
, (2M aq), Dioxane. -
Procedure:
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Combine the 6-bromo intermediate and the pyrazole boronate (1.2 eq) in Dioxane/Water (4:1).
-
Add
and degas with nitrogen. -
Add
(5 mol%) and heat to 90°C for 4–6 hours. -
Deprotection: The Boc group on the pyrazole is typically labile under these conditions or removed subsequently with mild acid (TFA/DCM) or base.
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Purification: Flash column chromatography (MeOH/DCM).
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Final Product: PI3Kα/mTOR-IN-1 .
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Synthesis Flowchart
Caption: Convergent synthesis route for PI3Kα/mTOR-IN-1 utilizing a Heck-cyclization strategy.
Pharmacological Profile[4][5][6][7][8][9]
In Vitro Activity
PI3Kα/mTOR-IN-1 demonstrates nanomolar potency against its primary targets. The selectivity profile favors the alpha isoform of PI3K and the mTOR kinase, sparing other kinases to a significant degree.
| Target Kinase | Assay Type | Potency |
| PI3K | Cell-based (IC | 7 nM |
| PI3K | Biochemical ( | 12.5 nM |
| mTOR | Biochemical ( | 10.6 nM |
| PI3K | Biochemical | > 100 nM (Selectivity window) |
| PI3K | Biochemical | > 100 nM |
ADMET Properties
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Lipophilic Efficiency (LipE): High, indicating a favorable balance between potency and lipophilicity.
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Metabolic Stability:
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Human Liver Microsomes (HLM): Low extraction ratio (ER), indicating good stability.
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Rat Liver Microsomes (RLM): High clearance (ER = 0.88), suggesting species-specific metabolism (likely oxidation of the cyclopentyl ring).
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Oral Bioavailability: Good in preclinical species (mouse/dog), moderate in rats due to high clearance.
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
To validate the
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Reagents: Recombinant PI3K
(p110 /p85 ), PIP2 lipid substrate, ATP ( concentration), and PI3Kα/mTOR-IN-1 (serial dilutions in DMSO). -
Reaction: Incubate enzyme and inhibitor for 15 min at room temperature. Start reaction by adding ATP/PIP2.
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Detection: After 60 min, add detection reagent (e.g., Eu-labeled anti-GST and AlexaFluor-labeled tracer). Measure FRET signal.
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Analysis: Fit data to a sigmoidal dose-response equation to determine IC
, then convert to using the Cheng-Prusoff equation.
Cell Viability Assay[10]
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Cell Lines: MCF-7 (PIK3CA mutant), PC-3 (PTEN null).
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Seeding: 3,000 cells/well in 96-well plates.
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Treatment: Add compound (0.1 nM – 10
M) for 72 hours. -
Readout: CellTiter-Glo (ATP quantification). Normalize luminescence to DMSO control.
References
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Le, P. T., et al. (2012).[2][3][4] Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR.[2][3][4] Bioorganic & Medicinal Chemistry Letters, 22(15), 5098–5103.[2] Link
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MedChemExpress. (n.d.). PI3Kα/mTOR-IN-1 Product Datasheet. MedChemExpress. Link
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BOC Sciences. (n.d.). PI3Kα/mTOR-IN-1 (CAS 1013098-90-2).[1] BOC Sciences.
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Vogt, P. K., et al. (2009). Phosphoinositide 3-kinase: from viral oncoprotein to drug target. Virology, 384(2), 326–333. Link
Sources
- 1. PI3Kα/mTOR-IN-1 1013098-90-2 | MCE [medchemexpress.cn]
- 2. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
